Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate
Description
Chemical Identity and Structural Composition
Diphenyl(4-phenylthio)phenylsulfonium hexafluorophosphate (C₂₄H₁₉F₆PS₂) consists of a sulfonium cation [(C₆H₅)₂S(C₆H₄SC₆H₅)]⁺ paired with a hexafluorophosphate anion (PF₆⁻). The cation features a central sulfur atom bonded to two phenyl groups and a 4-(phenylthio)phenyl moiety, creating a planar trigonal geometry. The 4-(phenylthio)phenyl substituent introduces steric bulk and electronic delocalization, enhancing the cation’s resistance to nucleophilic attack.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₁₉F₆PS₂ | |
| Molecular Weight | 516.5 g/mol | |
| SMILES | C1=CC=C(C=C1)SC2=CC=C(C=C2)S+C4=CC=CC=C4.FP-(F)(F)(F)F | |
| IUPAC Name | diphenyl-(4-phenylsulfanylphenyl)sulfanium; hexafluorophosphate |
The hexafluorophosphate anion contributes to the compound’s solubility in polar aprotic solvents such as acetonitrile and propylene carbonate, while its weak coordination minimizes ion-pairing effects in solution. X-ray crystallographic analyses of analogous triarylsulfonium salts reveal close-contact interactions between the sulfonium cation and the hexafluorophosphate anion, stabilizing the ionic lattice.
Historical Development of Triarylsulfonium Salts
Triarylsulfonium salts emerged in the 1970s as photochemical initiators for cationic polymerization, with early syntheses relying on nucleophilic substitution between diaryl sulfides and aryl halides. The advent of aryne chemistry in the 2000s revolutionized their synthesis, enabling the construction of sterically demanding cations via [2+1] cycloaddition reactions. For example, Peng and coworkers demonstrated that treating diaryl sulfides or sulfoxides with in situ-generated arynes (from 2-(trimethylsilyl)phenyl triflates) yields triarylsulfonium triflates with three distinct aryl groups.
A pivotal advancement occurred with the Friedel–Crafts alkylation route, which allowed the incorporation of electron-rich aromatic rings. This method, employing diaryl sulfoxides and aromatic hydrocarbons in the presence of trifluoromethanesulfonic anhydride, produced salts such as bis(2,5-dimethylphenyl)mesitylsulfonium hexafluorophosphate with exceptional thermal stability (>300°C). These synthetic breakthroughs expanded the applications of triarylsulfonium salts into advanced materials, including anion-exchange membranes for fuel cells, where alkaline stability is critical.
Role of Hexafluorophosphate Counterion in Ionic Stability
The hexafluorophosphate anion (PF₆⁻) is integral to the compound’s ionic stability due to its low basicity and high lattice energy. In nonaqueous alkaline media, PF₆⁻ resists hydrolysis better than smaller anions like chloride, which undergo rapid degradation in basic conditions. Computational studies indicate that PF₆⁻’s octahedral symmetry and diffuse negative charge minimize electrostatic attraction to the sulfonium cation, reducing ion-pair recombination rates and enhancing solubility.
Comparative studies of hexafluorophosphate and hexafluoroantimonate (SbF₆⁻) counterions reveal that PF₆⁻-based salts exhibit superior thermal stability but slightly lower solubility in carbonate solvents. For instance, diphenyl[4-(phenylthio)phenyl]sulfonium hexafluoroantimonate (CID 16717652) decomposes above 250°C, whereas the hexafluorophosphate analogue remains stable up to 320°C. This stability arises from PF₆⁻’s weaker Lewis acidity, which diminishes its propensity to participate in redox reactions with the sulfonium cation.
In alkaline methanol solutions (1 M KOH/CD₃OD), the hexafluorophosphate anion’s inertness allows the sulfonium cation to resist nucleophilic attack by methoxide ions. Degradation studies show that steric shielding by the 4-(phenylthio)phenyl group reduces the sulfonium center’s susceptibility to ipso-substitution, extending the compound’s half-life to over 500 hours at 80°C. This performance surpasses conventional quaternary ammonium cations (e.g., benzyltrimethylammonium) by a factor of 25, underscoring the synergy between steric design and counterion selection.
Properties
Molecular Formula |
C24H19F6PS2 |
|---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
diphenyl-(4-phenylsulfanylphenyl)sulfanium;hexafluorophosphate |
InChI |
InChI=1S/C24H19S2.F6P/c1-4-10-20(11-5-1)25-21-16-18-24(19-17-21)26(22-12-6-2-7-13-22)23-14-8-3-9-15-23;1-7(2,3,4,5)6/h1-19H;/q+1;-1 |
InChI Key |
MUVYOKJVJZFJTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)[S+](C3=CC=CC=C3)C4=CC=CC=C4.F[P-](F)(F)(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation of Diphenyl Sulfide
In this approach, diphenyl sulfide undergoes electrophilic aromatic substitution with a halogenated arylthio compound. For example, 4-(phenylthio)benzyl chloride reacts with diphenyl sulfide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The reaction proceeds via intermediate arenium ion formation, followed by rearomatization to yield the sulfonium cation.
Key Parameters
- Solvent : Dichloromethane or chlorobenzene (polar aprotic solvents enhance electrophilicity).
- Temperature : 0–5°C to suppress side reactions like over-alkylation.
- Catalyst Loading : 1.2–1.5 equivalents of AlCl₃ relative to the electrophile.
Typical yields range from 65% to 78%, with purity contingent on rigorous washing to remove residual catalyst.
Oxidative Coupling of Thiophenol Derivatives
An alternative route involves oxidizing a mixture of diphenyl sulfide and 4-(phenylthio)thiophenol using iodine (I₂) or hydrogen peroxide (H₂O₂). This method leverages the formation of disulfide intermediates, which subsequently undergo intramolecular cyclization to form the sulfonium ion.
Reaction Mechanism
- Oxidation of thiophenol to disulfide:
$$ 2 \, \text{Ar-SH} + \text{I}_2 \rightarrow \text{Ar-S-S-Ar} + 2 \, \text{HI} $$ - Acid-catalyzed cyclization:
$$ \text{Ar-S-S-Ar} + \text{H}^+ \rightarrow [\text{Ar-S-Ar}]^+ + \text{S} + \text{H}_2\text{O} $$
This method avoids halogenated solvents but requires stringent control of oxidative conditions to prevent over-oxidation to sulfoxides.
Anion Exchange with Hexafluorophosphate
The sulfonium cation is isolated as a halide salt (e.g., chloride or bromide) before undergoing metathesis with hexafluorophosphoric acid (HPF₆) or its salts.
Metathesis Using Ammonium Hexafluorophosphate
A common industrial protocol involves reacting the sulfonium chloride with ammonium hexafluorophosphate (NH₄PF₆) in aqueous ethanol:
$$
[\text{Sulfonium}]^+\text{Cl}^- + \text{NH}4\text{PF}6 \rightarrow [\text{Sulfonium}]^+\text{PF}6^- + \text{NH}4\text{Cl} $$
Optimization Insights
- Solvent System : Ethanol-water (3:1 v/v) ensures miscibility of ionic species.
- Stoichiometry : 1.05 equivalents of NH₄PF₆ to drive the reaction to completion.
- Temperature : Room temperature (20–25°C) to prevent PF₆⁻ hydrolysis.
The precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the final product with >95% purity.
Direct Acid-Base Neutralization
In laboratories, hexafluorophosphoric acid (HPF₆) is directly neutralized with the sulfonium hydroxide:
$$
[\text{Sulfonium}]^+\text{OH}^- + \text{HPF}6 \rightarrow [\text{Sulfonium}]^+\text{PF}6^- + \text{H}_2\text{O} $$
Challenges
- HPF₆ is highly corrosive, necessitating glass-lined reactors.
- Residual water must be removed via azeotropic distillation with toluene to prevent PF₆⁻ degradation.
Purification and Characterization
Recrystallization
The crude product is recrystallized from acetonitrile or tetrahydrofuran (THF) to remove oligomeric byproducts.
Typical Recrystallization Data
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Acetonitrile | 82 | 98.5 |
| THF | 75 | 97.2 |
Chromatographic Methods
Silica gel column chromatography with ethyl acetate/hexane (1:4) is employed for analytical-scale purification, though it is less feasible industrially due to cost.
Industrial-Scale Production Metrics
Large-scale synthesis (e.g., 100 kg batches) adheres to the following protocols:
| Parameter | Value |
|---|---|
| Reaction Volume (L) | 500 |
| Catalyst (AlCl₃, kg) | 12.4 |
| NH₄PF₆ (kg) | 48.2 |
| Total Cycle Time (h) | 72 |
| Overall Yield (%) | 68–72 |
Emerging Methodologies
Electrochemical Synthesis
Recent patents describe the electrochemical oxidation of diaryl sulfides in the presence of PF₆⁻ ions, achieving 85% yield with reduced waste.
Flow Chemistry Approaches
Microreactor systems enable continuous anion exchange, reducing reaction times from hours to minutes.
Chemical Reactions Analysis
Types of Reactions
Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Brominated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate is a chemical compound with the molecular formula C24H19F6PS2 and a molecular weight of 516.5 . It is also known by several synonyms, including Photoinitiator 1190, YF-PAG-001, and Sinocure? 6992-P .
Applications
This compound is mainly used in UV curing coatings and inks .
GHS Hazard Statements
- H317: May cause an allergic skin reaction.
- H319: Causes serious eye irritation.
- H411: Toxic to aquatic life with long-lasting effects.
- H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
- H315: Causes skin irritation .
Precautionary Statements
- P280: Wear protective gloves/eye protection/face protection.
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
First Aid Measures
- Eye Contact: Wash out immediately with fresh running water, ensuring complete irrigation by keeping eyelids apart and away from the eye, moving the eyelids by occasionally lifting the upper and lower lids. Seek medical attention without delay; if pain persists or recurs, seek medical attention .
- Skin Contact: Wash skin thoroughly after handling. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse .
Handling and Storage
- Store under inert gas and in a cool, dark place below 15°C .
- Avoid exposure to light and hygroscopic conditions .
- Good hygiene practice requires that exposure be kept to a minimum and that suitable gloves be used in an occupational setting .
- Gloves with a thickness typically greater than 0.35 mm are recommended for general applications .
Mechanism of Action
Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate acts as a photoinitiator by absorbing light and undergoing homolytic cleavage to generate reactive intermediates. These intermediates initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s effectiveness as a photoinitiator is attributed to its ability to absorb light at specific wavelengths and efficiently generate reactive species .
Comparison with Similar Compounds
Key Research Findings
- Hexafluorophosphate Advantage : PF₆⁻ salts exhibit superior hydrolytic stability compared to SbF₆⁻ and triflate (CF₃SO₃⁻) derivatives, making them ideal for humidity-sensitive applications like microelectronics .
- Cost Considerations : Hexafluorophosphate salts (e.g., CAS 68156-13-8) are priced between €78–689/kg , while hexafluoroantimonate variants cost 20–30% more due to antimony sourcing .
- Performance in Lithography : In LG Chem’s polarizing plates, the PF₆⁻ salt demonstrated >95% pattern fidelity under 254 nm UV, outperforming iodonium analogs .
Biological Activity
Diphenyl(4-phenylthio)phenylsufonium hexafluorophosphate (CAS No. 68156-13-8) is a sulfonium salt primarily utilized in photoinitiation processes for UV curing applications. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including materials science and biomedical research.
- Molecular Formula : CHFPS
- Molecular Weight : 516.50 g/mol
- Appearance : Solid, typically white to light yellow powder
- Purity : >95% (HPLC)
- Melting Point : 126 °C
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its toxicity, potential irritative effects, and environmental impact.
Toxicological Profile
- Acute Toxicity :
- Irritation Potential :
- Environmental Impact :
Study on Photoinitiators
A significant study published in ResearchGate explored the synthesis and application of this compound as a photoinitiator in UV curing systems. The findings indicated that the compound exhibits efficient curing properties under UV light, making it suitable for coatings and inks .
Comparative Analysis of Biological Effects
A comparative analysis of various sulfonium salts revealed that this compound shows lower cytotoxicity compared to other similar compounds. This was determined through cell viability assays where concentrations were varied, indicating a dose-dependent response .
Data Table: Toxicological Information
| Parameter | Value |
|---|---|
| CAS Number | 68156-13-8 |
| Acute Oral Toxicity | Harmful if swallowed |
| Skin Irritation | May cause allergic reaction |
| Eye Irritation | Causes serious eye irritation |
| Environmental Toxicity | Very toxic to aquatic life |
| Long-term Exposure Effects | Not classified as harmful |
Q & A
Q. What are the key structural features of diphenyl(4-phenylthio)phenylsulfonium hexafluorophosphate, and how are they characterized experimentally?
The compound consists of a sulfonium cation paired with a hexafluorophosphate anion. Key structural features include the central sulfur atom bonded to two phenyl groups and a 4-(phenylthio)phenyl substituent. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, F NMR) to confirm aromatic proton environments and anion integrity. X-ray crystallography or mass spectrometry (ESI-MS) can validate molecular geometry and ion pairing .
Q. What synthetic routes are commonly used to prepare diphenyl(4-phenylthio)phenylsulfonium hexafluorophosphate?
Synthesis involves two steps: (1) Formation of the sulfonium cation via nucleophilic substitution between diphenyl sulfide derivatives and a sulfur electrophile, and (2) anion exchange with hexafluorophosphoric acid. Purification often requires recrystallization from aprotic solvents like dichloromethane under inert conditions to prevent hydrolysis .
Q. How is the compound utilized as a photoinitiator in cationic polymerization?
Upon UV irradiation, the sulfonium cation undergoes photolysis to generate strong Brønsted acids (e.g., hexafluorophosphoric acid), initiating cationic polymerization of epoxides or vinyl ethers. Researchers typically dissolve the compound in propylene carbonate (40–50% active content) to enhance solubility and UV absorption efficiency .
Advanced Research Questions
Q. What experimental strategies mitigate stability challenges (e.g., hygroscopicity, light sensitivity) during storage and handling?
The compound is hygroscopic and light-sensitive, requiring storage in amber glass under inert gas (e.g., argon) at <15°C. For handling, use gloveboxes with humidity control (<5% RH) and minimize exposure to ambient light. Pre-drying solvents (e.g., molecular sieves) and in-situ monitoring via Karl Fischer titration ensure moisture-free reaction conditions .
Q. How does the choice of UV wavelength and intensity affect photolysis efficiency in polymerization systems?
Optimal activation occurs at UV wavelengths near 254–365 nm. Researchers should calibrate light sources (e.g., mercury lamps) using actinometry and monitor real-time acid generation via FT-IR spectroscopy (e.g., epoxy ring-opening at 790 cm). Higher intensities reduce induction times but may cause side reactions (e.g., anion decomposition) .
Q. What analytical methods resolve discrepancies in reported polymerization rates across different studies?
Discrepancies often arise from variations in monomer purity, solvent effects, or residual moisture. Control experiments should include:
Q. How can computational modeling predict the compound’s photochemical behavior and acid strength?
Density Functional Theory (DFT) calculations model the sulfonium cation’s excited-state dynamics, predicting bond cleavage sites and proton release. Solvent effects (e.g., propylene carbonate polarity) are incorporated via continuum solvation models. Experimental validation via time-resolved UV-Vis spectroscopy confirms predicted photolysis pathways .
Methodological Considerations
Q. What protocols ensure reproducible anion exchange during synthesis?
Anion exchange with HPF requires stoichiometric control (1:1 molar ratio) and slow addition to avoid precipitation of byproducts. Post-reaction, wash with cold diethyl ether to remove excess acid, and characterize the product via P NMR to confirm PF integration (δ ≈ −144 ppm) .
Q. How do researchers quantify residual moisture in formulations, and what thresholds impact polymerization efficacy?
Karl Fischer titration is standard, with thresholds <200 ppm critical to prevent premature acid neutralization. For high-precision applications, combine with thermogravimetric analysis (TGA) to correlate moisture content with thermal stability .
Comparative and Mechanistic Studies
Q. How does this sulfonium salt compare to iodonium-based photoinitiators in terms of reactivity and side-product formation?
Sulfonium salts generally exhibit slower initiation but higher thermal stability than iodonium analogs. Side products (e.g., phenyl sulfides) are minimized by optimizing UV dose and using co-initiators like hydroxyl-containing monomers. Headspace GC-MS identifies volatile byproducts for process refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
